![molecular formula C12H10N2O4 B1417591 N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide CAS No. 1228572-17-5](/img/structure/B1417591.png)
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
Overview
Description
“N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide” is an organic compound . It contains a benzamide group, which is a common functional group in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a benzamide group attached to a 2,4-dioxodihydrofuran-3(2H)-ylidene group. The presence of the furan ring and the amide group could influence the compound’s reactivity and properties .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results. It may be involved in the development or quality control of pharmaceutical products .
Analytical Chemistry
In analytical chemistry, such compounds are often used in chromatography and mass spectrometry to identify and quantify components within a sample, aiding in complex analyses .
Biopharma Production
The compound may play a role in biopharmaceutical production, possibly as an intermediate or a reagent in the synthesis of more complex bioactive molecules .
Organic Semiconductors
Furan derivatives are emerging as important materials for organic semiconductors. They could be used to fabricate high-performance organic field-effect transistors and organic solar cells .
Medicinal Chemistry
The incorporation of furan nuclei into drugs is a significant synthetic strategy due to their high therapeutic properties, suggesting potential medicinal applications for this compound .
Green Chemistry
Furan derivatives are considered green and environmentally friendly materials, used in the production of pharmaceuticals, resins, agrochemicals, and lacquers, indicating that this compound could contribute to sustainable practices .
properties
IUPAC Name |
N-[amino-(3-hydroxy-5-oxo-2H-furan-4-yl)methylidene]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZQUDDBRMXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=NC(=O)C2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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